(S)-2-((4-methoxybenzyl)amino)pentanedioic acid
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Overview
Description
(S)-2-((4-methoxybenzyl)amino)pentanedioic acid is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a methoxybenzyl group attached to an amino acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-methoxybenzyl)amino)pentanedioic acid typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of 4-methoxybenzyl chloride as a starting material, which undergoes nucleophilic substitution with an amino acid derivative under basic conditions . The reaction is often carried out in a two-phase system using ultrasound to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-methoxybenzyl)amino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Scientific Research Applications
(S)-2-((4-methoxybenzyl)amino)pentanedioic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-2-((4-methoxybenzyl)amino)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the binding affinity of the compound to its target, while the amino acid backbone provides the necessary structural framework for activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((4-methoxyphenyl)amino)pentanedioic acid
- (S)-2-((4-methoxybenzyl)amino)butanedioic acid
- (S)-2-((4-methoxybenzyl)amino)hexanedioic acid
Uniqueness
(S)-2-((4-methoxybenzyl)amino)pentanedioic acid is unique due to its specific combination of a methoxybenzyl group and a pentanedioic acid backbone. This structure imparts distinct chemical properties and biological activities, making it valuable in various applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, which can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)8-14-11(13(17)18)6-7-12(15)16/h2-5,11,14H,6-8H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRNGUNBUERFW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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